
Colibactin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コリバクチンは、特定のEscherichia coli菌株やその他の腸内細菌によって産生される遺伝毒性代謝産物です。 それはポリケチドペプチドであり、DNAに鎖間架橋を形成することができ、大腸癌の発症と進行に寄与すると考えられている変異を引き起こします . コリバクチンは、ポリケチドシンターゼゲノムアイランドまたはclb生合成遺伝子クラスターを含む細菌株によって産生されます .
準備方法
合成経路と反応条件: コリバクチンの生合成には、ポリケチドシンターゼと非リボソームペプチドシンターゼの複雑なアセンブリラインが含まれています。 このプロセスは、プレコリバクチンの形成から始まり、その後、さまざまな酵素的ステップを経て成熟したコリバクチンが生成されます . 関与する主要な酵素には、ポリケチドシンターゼ、非リボソームペプチドシンターゼ、および特定の官能基を導入する修飾酵素があります .
工業生産方法: コリバクチンの工業生産は、その不安定性と低収量のために困難です。 現在の方法は、細菌培養物におけるclb遺伝子クラスターの発現を最適化し、抽出と精製プロセスを改善することに焦点を当てています . 合成生物学と代謝工学の進歩は、コリバクチンとその誘導体の生産を強化するために研究されています .
化学反応の分析
反応の種類: コリバクチンは、以下を含むいくつかの種類の化学反応を受けます。
一般的な試薬と条件: コリバクチンの生合成には、以下を含む特定の補因子と条件が必要です。
S-アデノシルメチオニン: スピロシクロプロパン環の形成に使用されます.
銅(II)イオン: 生合成における特定の酵素的ステップに必須です.
主要な生成物: コリバクチン生合成の主要な生成物は、成熟したコリバクチン分子であり、DNA架橋を形成することによって遺伝毒性活性を示します .
4. 科学研究への応用
コリバクチンは、以下を含むいくつかの科学研究への応用があります。
癌研究: コリバクチンは、大腸癌の発症と進行における役割について研究されています。
マイクロバイオーム研究: コリバクチン産生細菌は、マイクロバイオームと宿主、特に腸の健康と病気の文脈における相互作用を研究するために使用されます.
科学的研究の応用
Biosynthesis and Structural Insights
Colibactin's biosynthesis is complex and involves nonribosomal peptide synthetases and polyketide synthases. Research has shown that the instability of this compound complicates traditional isolation methods, necessitating advanced techniques such as bioinformatics and metabolomics to elucidate its structure and function . Understanding the biosynthetic pathways not only provides insights into this compound's role in microbial ecology but also informs potential strategies for drug development.
Genotoxicity and Cancer Research
This compound is implicated in the etiology of colorectal cancer through its ability to induce DNA damage in host cells. Studies have demonstrated that exposure to this compound leads to cellular responses indicative of genotoxic stress, including cell cycle arrest and DNA adduct formation . This has prompted research into inhibitors that can selectively block this compound production, thereby allowing for more precise studies on its role in carcinogenesis .
Case Study: Inhibition of this compound Production
A series of boronic acid-based inhibitors have been developed that target the this compound-activating peptidase ClbP. These inhibitors effectively prevent this compound production in pks positive E. coli strains and mitigate its genotoxic effects on mammalian cells . This approach not only aids in understanding this compound's mechanisms but also opens avenues for therapeutic interventions against colorectal cancer.
Microbiome Interactions
This compound's role extends beyond direct genotoxicity; it also influences gut microbiome dynamics. The presence of pks positive E. coli can alter microbial community structures, potentially leading to dysbiosis associated with inflammatory bowel diseases and colorectal cancer . Investigating these interactions can provide insights into how microbial metabolites like this compound contribute to health and disease.
Therapeutic Potential
The modulation of this compound production presents a promising strategy for therapeutic intervention. By inhibiting its synthesis, researchers aim to reduce the risk of colorectal cancer associated with pks positive strains of E. coli. Moreover, understanding this compound's cellular targets may lead to the development of diagnostic biomarkers or novel treatments for cancer .
Research Tools and Methodologies
Recent advancements have introduced innovative methodologies for studying this compound's effects within complex microbial communities. The use of selective inhibitors allows researchers to dissect the timing and duration of this compound exposure, enhancing our understanding of its role in tumorigenesis and inflammation .
Summary Table: Key Applications of this compound
Application Area | Description | Key Findings/Tools |
---|---|---|
Biosynthesis | Understanding the production pathways of this compound | Bioinformatics, metabolomics |
Genotoxicity | Investigating DNA damage mechanisms related to this compound | Inhibitors targeting ClbP |
Microbiome Interactions | Exploring how this compound affects gut microbiota dynamics | Studies linking dysbiosis with colorectal cancer |
Therapeutic Potential | Developing strategies to inhibit this compound synthesis for cancer prevention | Targeted small molecule inhibitors |
作用機序
コリバクチンは、DNA鎖間架橋を形成することによって効果を発揮し、DNA損傷と変異につながります . コリバクチンの分子標的は、反対のDNA鎖の adenine モイエティを含みます . DNA架橋の形成はSOSシグナル伝達経路を活性化し、病原性細菌におけるプロファージの誘導と毒性遺伝子の調節につながります .
6. 類似の化合物との比較
コリバクチンは、その複雑な生合成と強力な遺伝毒性活性により、細菌の遺伝毒性の中で独特です。類似の化合物には以下が含まれます。
シクロモジュリン: DNA損傷を誘導し、癌の発症に寄与するもう1つのクラスの細菌の遺伝毒性.
4-エチルフェニル硫酸: 自閉症などの疾患に関連するマイクロバイオーム由来の分子.
類似化合物との比較
Colibactin is unique among bacterial genotoxins due to its complex biosynthesis and potent genotoxic activity. Similar compounds include:
Cyclomodulins: Another class of bacterial genotoxins that induce DNA damage and contribute to cancer development.
4-Ethylphenylsulfate: A microbiome-derived molecule implicated in diseases such as autism.
This compound stands out due to its specific mechanism of forming DNA interstrand cross-links and its role in colorectal cancer .
生物活性
Colibactin is a secondary metabolite produced by certain strains of Escherichia coli (E. coli), particularly those harboring the polyketide synthase (pks) gene cluster. This compound has garnered significant attention due to its potential role in promoting carcinogenesis, particularly in the context of colorectal cancer. Understanding the biological activity of this compound involves examining its biosynthesis, mechanisms of action, and effects on host cells.
Biosynthesis of this compound
This compound is synthesized through a complex biochemical pathway involving multiple enzymes encoded by the clb gene cluster. Key components of this pathway include:
- Polyketide Synthases (PKS) : These enzymes catalyze the assembly of this compound from simple precursors.
- Non-Ribosomal Peptide Synthetases (NRPS) : These play a crucial role in modifying the this compound structure during biosynthesis.
- ClbP Peptidase : This enzyme activates this compound by cleaving it into its active form.
Recent studies have elucidated that the biosynthesis of this compound requires specific environmental conditions and cellular interactions, particularly between pks+ E. coli and host epithelial cells .
This compound exerts its biological effects primarily through DNA damage in host cells, which can lead to genotoxicity and potentially tumorigenesis. The mechanisms include:
- DNA Cross-Linking : this compound induces interstrand cross-links (ICLs) in DNA, which obstruct replication and transcription processes. This activation triggers cellular stress responses, including ATR signaling pathways .
- Cell Cycle Arrest : Exposure to this compound has been shown to halt the cell cycle before mitosis, leading to apoptosis if DNA repair mechanisms fail .
- Prophage Induction : this compound can also induce lytic development in bacteria containing prophages, influencing microbial community dynamics .
Biological Activity and Effects on Host Cells
This compound's interaction with host cells has been extensively studied, revealing several critical findings:
- Induction of DNA Damage : In vitro studies demonstrated that this compound-producing E. coli strains could cleave double-stranded DNA in human colon epithelial cells, leading to increased mutation rates and potential oncogenic transformations .
- Inflammatory Responses : The presence of this compound can activate inflammatory pathways, contributing to a tumor-promoting microenvironment in the gut .
- Impact on Gut Microbiota : this compound influences the composition and behavior of gut microbiota, which may further modulate cancer risk through various mechanisms including immune modulation .
Case Study 1: this compound and Colorectal Cancer
A study conducted on patients with colorectal cancer found that those harboring pks+ E. coli strains had significantly higher levels of this compound-related DNA damage markers compared to controls. This suggests a direct correlation between this compound production and increased cancer risk.
Case Study 2: Animal Models
In murine models, administration of pks+ E. coli led to the development of tumors in the colon after a prolonged period. The tumors exhibited high levels of DNA damage consistent with this compound exposure, confirming its role as a potential carcinogen .
Data Summary
Feature | Description |
---|---|
Compound | This compound |
Produced by | pks+ E. coli |
Mechanism | Induces DNA cross-links; activates ATR signaling; causes cell cycle arrest |
Biological Effects | Genotoxicity; promotes inflammation; alters gut microbiota |
Associated Risks | Increased risk for colorectal cancer |
特性
分子式 |
C37H38N8O7S2 |
---|---|
分子量 |
770.9 g/mol |
IUPAC名 |
2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |
InChIキー |
ZWKHDAZPVITMAI-ROUUACIJSA-N |
異性体SMILES |
C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |
正規SMILES |
CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。